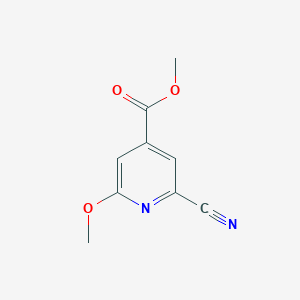![molecular formula C33H25BrN4 B8811404 5-(4-(Bromomethyl)-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole CAS No. 159532-62-4](/img/structure/B8811404.png)
5-(4-(Bromomethyl)-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-(Bromomethyl)-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole is a complex organic compound known for its significant role as an intermediate in the synthesis of various pharmaceuticals, particularly antihypertensive drugs. Its unique structure, which includes a bromomethyl group and a triphenylmethyltetrazole moiety, makes it a valuable compound in medicinal chemistry .
Métodos De Preparación
The synthesis of 5-(4-(Bromomethyl)-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole typically involves multiple steps. One common method starts with 2-cyano biphenyl, which undergoes hydroxymethylation, cyclization, protection, and substitution reactions to yield the target compound . This method is advantageous due to the low cost of raw materials, ease of solvent recovery, and minimal environmental impact, making it suitable for industrial production .
Análisis De Reacciones Químicas
5-(4-(Bromomethyl)-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium azide or N-bromosuccinimide.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s structure allows for potential modifications under appropriate conditions.
Aplicaciones Científicas De Investigación
This compound is primarily used as an intermediate in the synthesis of antihypertensive drugs, such as Irbesartan Its role in medicinal chemistry extends to the development of other pharmaceuticals due to its ability to form stable and bioactive structures
Chemistry: As a building block for complex organic molecules.
Biology: Investigated for its interactions with biological targets.
Medicine: Used in the development of drugs for cardiovascular diseases.
Industry: Employed in the production of pharmaceuticals on an industrial scale.
Mecanismo De Acción
The mechanism of action of 5-(4-(Bromomethyl)-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole is primarily related to its role as an intermediate in drug synthesis. For example, in the case of Irbesartan, it acts as an angiotensin II receptor antagonist, which helps in lowering blood pressure by blocking the effects of angiotensin II, a hormone that causes blood vessels to constrict . The compound’s structure allows it to interact with specific molecular targets, leading to its therapeutic effects.
Comparación Con Compuestos Similares
5-(4-(Bromomethyl)-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole can be compared with other similar compounds used in pharmaceutical synthesis, such as:
5-(4’-Bromomethyl-2-biphenyl)-1-triphenylmethyltetrazole: Another intermediate used in the synthesis of antihypertensive drugs.
2-Cyano-4’-methylbiphenyl: A precursor in the synthesis of various biphenyl derivatives.
The uniqueness of this compound lies in its specific structure, which provides stability and reactivity, making it a valuable intermediate in medicinal chemistry.
Propiedades
Número CAS |
159532-62-4 |
|---|---|
Fórmula molecular |
C33H25BrN4 |
Peso molecular |
557.5 g/mol |
Nombre IUPAC |
5-[5-(bromomethyl)-2-phenylphenyl]-1-trityltetrazole |
InChI |
InChI=1S/C33H25BrN4/c34-24-25-21-22-30(26-13-5-1-6-14-26)31(23-25)32-35-36-37-38(32)33(27-15-7-2-8-16-27,28-17-9-3-10-18-28)29-19-11-4-12-20-29/h1-23H,24H2 |
Clave InChI |
BIMWFHVLFZYVIE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C=C(C=C2)CBr)C3=NN=NN3C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


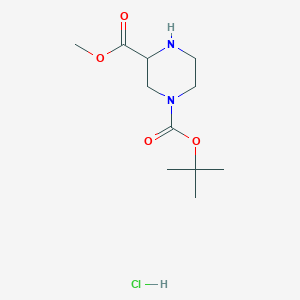

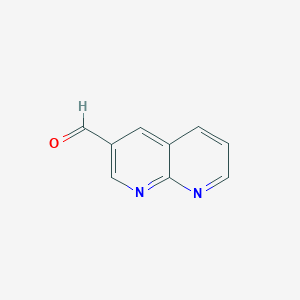
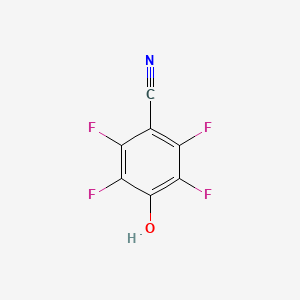
![N-(7H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide](/img/structure/B8811344.png)
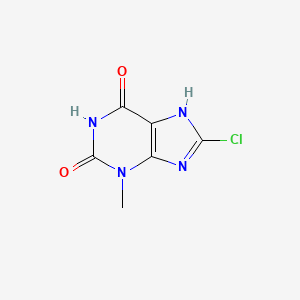
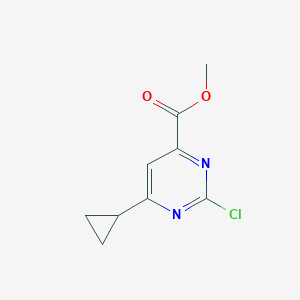
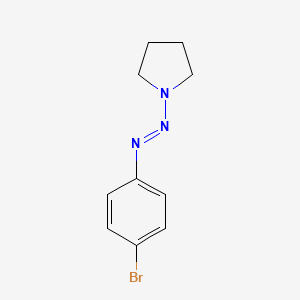
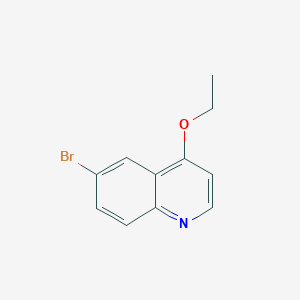
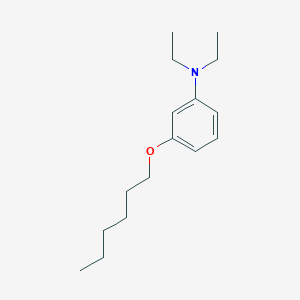
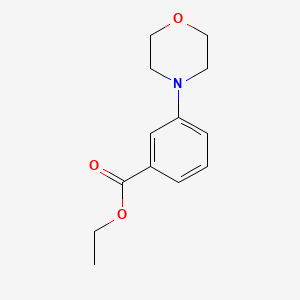
![5-Methyl-1-[tris(1-methylethyl)silyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8811382.png)
![1,2-Dimethyl-1H-imidazo[4,5-c]pyridine](/img/structure/B8811385.png)
